Terbequinil

Cognitive Pharmacology Drug Antagonism Human Psychopharmacology

Researchers require pharmacological tools to dissect the functional continuum of benzodiazepine site ligands, where full inverse agonists present safety liabilities. Terbequinil (SR-25776) is a validated partial inverse agonist with a distinct efficacy profile. - Reverses triazolam-induced sedation and memory deficits in human experimental models. - Lacks anxiogenic effects of full inverse agonists like FG 7142, enabling safer mechanistic studies. - Lower molecular weight (274.32 g/mol) than Radequinil, ideal for SAR mapping of partial agonism.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 113079-82-6
Cat. No. B040450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbequinil
CAS113079-82-6
SynonymsTerbequinil
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CN(C2=CC=CC=C2C1=O)COC
InChIInChI=1S/C15H18N2O3/c1-3-8-16-15(19)12-9-17(10-20-2)13-7-5-4-6-11(13)14(12)18/h4-7,9H,3,8,10H2,1-2H3,(H,16,19)
InChIKeyRIPDGZHPNKQLDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terbequinil for Neuroscience Research


Terbequinil (SR-25776) is a small molecule nootropic agent and partial inverse agonist at the benzodiazepine site of the GABAA receptor [1]. It is classified as a quinolone-3-carboxamide derivative and has been investigated in clinical trials for cognitive disorders [2].

Partial inverse agonist probe at GABAA benzodiazepine site
Quinolone-3-carboxamide scaffold; distinct from typical benzodiazepines
Cognitive research tool with prior clinical-phase investigation (discontinued)

Terbequinil Substitution Risks


Benzodiazepine site ligands exhibit a functional continuum, from full agonists (e.g., triazolam) to full inverse agonists (e.g., FG 7142). Their pharmacological effects are not interchangeable; substitution can produce opposite outcomes. While the full inverse agonist FG 7142 is anxiogenic and proconvulsant [1], Terbequinil, as a partial inverse agonist, has a distinct efficacy profile. It does not produce robust anxiogenic effects on its own but can functionally antagonize the sedative actions of a full agonist like triazolam [2]. This specific functional profile is not common to all compounds in its class and must be verified for research consistency.

Full agonist (e.g., triazolam)
Sedative and amnestic effects oppose partial inverse agonist functional studies; direct replacement invalid for antagonism research.
Full inverse agonist (e.g., FG 7142)
Anxiogenic and proconvulsant profile does not replicate Terbequinil's partial inverse agonism with low anxiogenic liability in reported models.
Other partial inverse agonists (e.g., Radequinil)
Different chemical structure, molecular weight, and developmental history; receptor subtype selectivity and pharmacology may not transfer.

Terbequinil Comparative Evidence


Reversal of Triazolam-Induced Sedation

In human clinical trials, Terbequinil demonstrated the ability to partially reverse the sedative and amnestic effects induced by the hypnotic drug triazolam [1]. This functional antagonism occurred while Terbequinil alone produced only slight effects when administered by itself [1]. This contrasts with full inverse agonists like FG 7142, which produce anxiety and convulsions [2], and with agonists which would potentiate sedation.

Reversal of Triazolam Sedation
Cross-study context
Terbequinil: partial reversal; minimal effects alone Triazolam alone: sedation/amnesia; FG 7142: anxiogenic/proconvulsant
Supports functional antagonism studies at benzodiazepine site
Human trial data; partial inverse agonist profile without full inverse agonist toxicity
Cognitive Pharmacology Drug Antagonism Human Psychopharmacology

Clinical Development vs. Radequinil

Terbequinil's development was discontinued during clinical trials in France for cognition disorders and major depressive disorder [1]. In comparison, the GABAA receptor partial inverse agonist Radequinil (AC-3933) advanced to Phase II clinical trials for Alzheimer's disease before its development was also halted [2]. This difference in clinical stage indicates a distinct developmental trajectory and investigational history for each compound.

Clinical Development Status
Trial context
Discontinued during clinical trials for cognition/MDD (Terbequinil) vs. Phase II Alzheimer's (Radequinil), both terminated
Distinct investigational case studies; not interchangeable for ongoing program modeling
Both programs halted; earlier-stage vs. Phase II distinction
Drug Development Clinical Trial History Alzheimer's Disease

Molecular Weight vs. Radequinil

Terbequinil has a molecular weight of 274.32 g/mol [1], which is lower than that of the structurally distinct GABAA receptor partial inverse agonist Radequinil (334.33 g/mol) . This lower molecular weight may confer different physicochemical and pharmacokinetic properties, making Terbequinil a chemically distinct entity within the class of benzodiazepine site inverse agonists.

Molecular Weight Comparison
Reported
274.32 g/mol (Terbequinil) vs. 334.33 g/mol (Radequinil)
May influence physicochemical and pharmacokinetic properties
Supports SAR studies; lower MW may affect permeability and solubility
Medicinal Chemistry Structure-Property Relationship Drug Design

Terbequinil Research Applications


Benzodiazepine-Induced Cognitive Impairment

Procure Terbequinil as a research tool to pharmacologically challenge and reverse triazolam-induced sedation and memory deficits in human experimental models, as established in clinical trials [1]. This application is based on its demonstrated functional antagonism.

Discontinued Nootropic Candidate Comparison

Use Terbequinil in retrospective studies comparing the clinical development and pharmacological profiles of partial inverse agonists that failed in development, such as comparing its halted program in France with the Phase II Alzheimer's program of Radequinil [1][2].

GABAA Receptor SAR Studies

Include Terbequinil in a panel of quinolone and non-quinolone benzodiazepine site ligands to map the structural determinants of partial inverse agonism. Its lower molecular weight (274.32 g/mol) compared to compounds like Radequinil (334.33 g/mol) makes it a useful reference point for investigating how size and functional groups modulate efficacy and selectivity [1][2].

Inverse Agonist Toxicology Profiling

Utilize Terbequinil as a comparator in toxicity studies alongside full inverse agonists like FG 7142 to quantify the safety margin associated with partial versus full negative efficacy at the benzodiazepine site [1][2]. This is critical for de-risking novel inverse agonist development programs.

Application
Selection Property
Validation Focus
Benzodiazepine-induced cognitive effect studies
Functional antagonism of agonist-induced sedation/amnesia
Cognitive endpoint assessment without confound of full inverse agonist anxiogenic/proconvulsant effects
Retrospective analysis of discontinued partial inverse agonist programs
Developmental stage and target indication history
Comparative investigational history review; distinct case studies
GABAA receptor SAR studies
Molecular weight and quinolone-3-carboxamide scaffold
Physicochemical profiling and in vitro efficacy characterization
Partial vs. full inverse agonist endpoint comparison
Efficacy profile (partial inverse agonism vs. full inverse agonism)
Endpoint monitoring for anxiety- and seizure-related models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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